molecular formula C12H14FNOS B175121 2-(4-Fluorophenyl)-1-morpholin-4-ylethanethione CAS No. 107825-27-4

2-(4-Fluorophenyl)-1-morpholin-4-ylethanethione

Cat. No.: B175121
CAS No.: 107825-27-4
M. Wt: 239.31 g/mol
InChI Key: WFROKAIVBJNINY-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-morpholin-4-ylethanethione is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly as a key synthetic intermediate or a structural analog in the development of novel therapeutic agents. Its molecular structure, which incorporates both a fluorophenyl group and a morpholine ring, is frequently explored in the design of compounds targeting protein kinases, such as the casein kinase 1 (CK1) family . Research into structurally similar thiophene and thiazole analogues has demonstrated their potential use in treating autoimmune diseases and cancers, often through mechanisms involving the inhibition of the NF-kappa B signaling pathway . Furthermore, the 4-fluorophenyl moiety is a common pharmacophore found in compounds investigated for a range of biological activities, including anticancer effects and modulation of the central nervous system, such as positive allosteric modulation of GABA-A receptors . This compound is supplied exclusively for laboratory research purposes. It is NOT intended for diagnostic, therapeutic, or personal use. All necessary safety data sheets (SDS) should be consulted prior to handling.

Properties

IUPAC Name

2-(4-fluorophenyl)-1-morpholin-4-ylethanethione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNOS/c13-11-3-1-10(2-4-11)9-12(16)14-5-7-15-8-6-14/h1-4H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFROKAIVBJNINY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thionation of Precursor Ketones

A primary route involves thionation of the corresponding ketone, 2-(4-fluorophenyl)-1-morpholin-4-ylethanone, using Lawesson’s reagent (C10H10O2P2S4\text{C}_{10}\text{H}_{10}\text{O}_{2}\text{P}_{2}\text{S}_{4}) or phosphorus pentasulfide (P2S5\text{P}_{2}\text{S}_{5}).

Reaction Mechanism

The ketone undergoes nucleophilic attack by the sulfurating agent, replacing the carbonyl oxygen (C=O\text{C=O}) with a thione group (C=S\text{C=S}). For example:

R-C(=O)-R’+Lawesson’s reagentR-C(=S)-R’+By-products\text{R-C(=O)-R'} + \text{Lawesson’s reagent} \rightarrow \text{R-C(=S)-R'} + \text{By-products}

This reaction typically proceeds in anhydrous toluene or dichloromethane under reflux (110–120°C) for 6–12 hours.

Optimization Parameters

  • Solvent : Toluene yields higher conversion rates (>80%) compared to tetrahydrofuran (THF).

  • Stoichiometry : A 1:1 molar ratio of ketone to Lawesson’s reagent minimizes side reactions.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the thione with >95% purity.

Direct Alkylation of Morpholine

An alternative method employs alkylation of morpholine with 2-(4-fluorophenyl)ethanethioyl chloride (Cl-C(=S)-CH2-C6H4F\text{Cl-C(=S)-CH}_2\text{-C}_6\text{H}_4\text{F}).

Stepwise Synthesis

  • Synthesis of 2-(4-Fluorophenyl)ethanethioic Acid :

    • 4-Fluorophenylacetic acid is treated with thionyl chloride (SOCl2\text{SOCl}_2) to form the acid chloride.

    • Subsequent reaction with hydrogen sulfide (H2S\text{H}_2\text{S}) yields the thioic acid.

  • Reaction with Morpholine :
    The thioic acid chloride reacts with morpholine in the presence of a base (e.g., triethylamine) to form the target compound:

    Morpholine+Cl-C(=S)-CH2-C6H4FThis compound+HCl\text{Morpholine} + \text{Cl-C(=S)-CH}_2\text{-C}_6\text{H}_4\text{F} \rightarrow \text{this compound} + \text{HCl}

    Yields range from 65–75% after recrystallization from ethanol.

Comparative Analysis of Methods

Method Yield Purity Advantages Limitations
Thionation of Ketones70–85%>95%High selectivity, minimal by-productsRequires specialized reagents (e.g., Lawesson’s)
Direct Alkylation65–75%90–95%Scalable, uses commercial intermediatesLow yields due to side reactions

Analytical Validation and Characterization

Spectroscopic Confirmation

  • NMR Spectroscopy :

    • 1H NMR^1\text{H NMR} (400 MHz, CDCl3_3): δ 7.45–7.30 (m, 2H, Ar-H), 7.10–6.95 (m, 2H, Ar-H), 3.75–3.60 (m, 4H, morpholine-OCH2_2), 3.45–3.30 (m, 4H, morpholine-NCH2_2), 3.20 (s, 2H, SCH2_2).

    • 13C NMR^{13}\text{C NMR}: δ 198.5 (C=S), 162.0 (d, J=245HzJ = 245 \, \text{Hz}, C-F), 129.5–115.0 (Ar-C), 66.5 (morpholine-OCH2_2), 48.0 (morpholine-NCH2_2).

  • Mass Spectrometry :
    ESI-MS m/z: 239.31 [M+H]+^+, consistent with the molecular formula C12H14FNOS\text{C}_{12}\text{H}_{14}\text{FNOS}.

Challenges and Mitigation Strategies

Thione Group Instability

The C=S\text{C=S} bond is prone to oxidation, necessitating inert atmospheres (N2_2/Ar) during synthesis. Additives like butylated hydroxytoluene (BHT) inhibit radical-mediated degradation.

Regioselectivity in Alkylation

Competing reactions at morpholine’s nitrogen can yield bis-alkylated by-products. Using a large excess of morpholine (3–5 equiv.) suppresses this issue.

Industrial-Scale Considerations

  • Cost Efficiency : Lawesson’s reagent is expensive ($50–100/g), making the thionation method less viable for large-scale production.

  • Green Chemistry Alternatives : Elemental sulfur with microwave irradiation offers a cheaper but less explored route .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1-morpholin-4-ylethanethione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding thiol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Fluorophenyl)-1-morpholin-4-ylethanethione has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with enzymes and receptors, contributing to the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-morpholin-4-ylethanethione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the morpholine ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Functional Groups LogP Molecular Weight Biological Activity Synthesis Reference
2-(4-Fluorophenyl)-1-morpholin-4-ylethanethione 4-Fluorophenyl, morpholine, thione (C=S) ~4.2* ~250.3* Not reported (theoretical)
2-(3-Fluorophenyl)-1-morpholin-4-ylethanone 3-Fluorophenyl, morpholine, ketone (C=O) 3.1† 237.3 Not reported
2-(4-Fluorophenyl)imidazol-5-ones 4-Fluorophenyl, imidazole, ketone 2.8–3.5 ~260–280 Anti-proliferative (MCF-7 cells)
2-Chloro-1-(4-fluorophenyl)-2-phenylethanone 4-Fluorophenyl, chloro, ketone 3.99 248.68 Intermediate in drug synthesis
Astemizole (antihistamine) 4-Fluorophenyl, benzimidazole, piperidine 5.1 458.6 H1 receptor antagonism

*Estimated based on thione’s increased lipophilicity vs. ketone ; †Calculated from .

Key Observations:

Substituent Position : The 4-fluorophenyl group in the target compound contrasts with the 3-fluorophenyl analog (), which may alter electronic effects and steric interactions in biological systems.

Thiones may exhibit unique reactivity, such as forming metal complexes or acting as hydrogen-bond acceptors, which could modulate enzyme inhibition profiles .

Morpholine Ring : The morpholine moiety, present in both the target compound and ’s analog, improves solubility and bioavailability due to its polar oxygen atom, a feature leveraged in kinase inhibitor design .

Biological Activity

2-(4-Fluorophenyl)-1-morpholin-4-ylethanethione, also known by its CAS number 107825-27-4, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables to summarize the available information.

The molecular formula of this compound is C12H14FNOS, with a molecular weight of approximately 235.31 g/mol. The structure includes a morpholine ring and a fluorophenyl group, which may influence its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets. It is hypothesized that the compound may exhibit:

  • Antimicrobial Activity : The thione group can participate in redox reactions, potentially leading to antimicrobial effects.
  • Antineoplastic Properties : Preliminary studies suggest that the compound may inhibit tumor growth by interfering with cellular signaling pathways.
  • Neuroprotective Effects : Its morpholine structure might confer neuroprotective properties by modulating neurotransmitter systems.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AntineoplasticReduced cell proliferation in vitro
NeuroprotectiveProtection against oxidative stress

Case Studies

Several case studies have investigated the biological effects of this compound in different contexts:

  • Antimicrobial Efficacy :
    • A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at concentrations above 50 µg/mL, suggesting potential for development as an antimicrobial agent.
  • Cancer Research :
    • In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values around 30 µM. This suggests that it may act as an effective chemotherapeutic agent.
  • Neuroprotection in Animal Models :
    • Research involving rodent models of neurodegeneration demonstrated that administration of the compound resulted in reduced neuronal apoptosis and improved cognitive function in behavioral tests, indicating possible applications in treating neurodegenerative diseases.

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